N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, also known as MPT0B390, is a novel small molecule compound that has been synthesized for its potential application in cancer treatment. This compound has shown promising results in various scientific research studies, demonstrating its ability to inhibit cancer cell growth and induce apoptosis.
Aplicaciones Científicas De Investigación
Therapeutic Applications and Anticancer Properties
Benzothiazole derivatives, including N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, have been noted for their broad spectrum of pharmaceutical applications, particularly in antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Notably, the structurally simple 2-arylbenzothiazoles have shown potential as antitumor agents. The versatility of the benzothiazole scaffold allows it to serve as a ligand for various biomolecules, driving medicinal chemists' interest in developing therapies for diseases, especially cancer (Kamal et al., 2015). Furthermore, recent advancements emphasize the role of benzothiazole derivatives in developing new chemotherapeutics. The structural modifications and development of benzothiazole conjugates have been a focus for their potential as new antitumor agents (Ahmed et al., 2012).
Structural Activity and Importance
The unique structure of benzothiazole, particularly the presence of a methine center in the thiazole ring, makes it a significant heterocyclic compound in medicinal chemistry. Compounds containing the benzothiazole ring have exhibited various pharmacological activities like antiviral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer effects. Substitutions on specific carbon atoms in the benzothiazole ring have led to a variety of biological activities, highlighting the compound's relevance in medicinal chemistry (Bhat & Belagali, 2020).
Current Development Trends
The ongoing research in benzothiazole-based medicinal chemistry has seen a surge, especially in the development of BTA-based compounds as therapeutic agents. These compounds are used to treat various diseases and possess a high degree of structural diversity, beneficial for discovering new therapeutic agents. The wide range of pharmacological activity observed in individual BTA derivatives indicates that this series of compounds holds significant interest in medicinal chemistry (Keri et al., 2015). Moreover, recent patent reviews (2015–2020) on benzothiazoles have highlighted their notable potential as therapeutic agents for various diseases, especially cancer, underscoring their importance as a scaffold in drug development (Law & Yeong, 2022).
Propiedades
IUPAC Name |
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-3-10-20-16-12(2)6-4-9-15(16)25-18(20)19-17(22)13-7-5-8-14(11-13)21(23)24/h1,4-9,11H,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTMDDIXSGDHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.